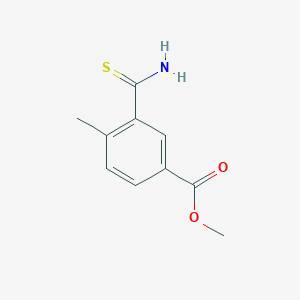![molecular formula C15H9ClN2O2 B1403951 4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 1417367-13-5](/img/structure/B1403951.png)
4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
The compound “4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” is an organic compound that contains a 2-chloropyridine group, a phenyl group, and a 1,3-oxazole group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-oxazole ring, possibly through a condensation reaction of a suitable 2-amino alcohol and a carboxylic acid or its derivative . The 2-chloropyridine group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic 2-chloropyridine and phenyl rings, as well as the heterocyclic 1,3-oxazole ring . These structural features could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the chlorine atom on the pyridine ring could potentially be replaced through a nucleophilic aromatic substitution reaction . The oxazole ring could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar oxazole group could influence its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Structural Uses
Synthesis of Heterocyclic Compounds : This chemical is utilized in the synthesis of various heterocyclic compounds, which is a key area in medicinal chemistry. For instance, it has been involved in the synthesis of 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds, demonstrating its versatility in creating diverse molecular structures (Ju Xiu-lian, 2008).
Template for Synthesis of Oxazoles : It acts as a template for synthesizing various 2-phenyl-4,5-functionalized oxazoles. This shows its utility in creating complex organic structures, which is essential in the development of pharmaceuticals and organic materials (N. Misra & H. Ila, 2010).
Biological Applications
Antibacterial and Insecticidal Activities : Compounds synthesized using this chemical have been tested for antibacterial and insecticidal activities, indicating its potential in developing new antimicrobial agents. This application is crucial for addressing resistance to existing antimicrobials (B. S. Holla et al., 2006).
Antitumor and Antimicrobial Activities : Derivatives created from this compound have shown promising results in antioxidant, antitumor, and antimicrobial activities, suggesting its potential in cancer therapy and infection control (M. El‐Borai et al., 2013).
Chemical Reactions and Properties
Nucleophilic Reactions and Ring-Opening : It participates in nucleophilic ring-opening reactions with various nucleophiles. This ability is critical for designing and synthesizing new chemical entities with potential therapeutic applications (N. Misra & H. Ila, 2010).
Formation of Complex Molecular Structures : Research demonstrates its role in forming complex structures like pyrazolopyridines, indicating its significance in advanced organic synthesis and the development of new molecules for various scientific applications (A. Castiñeiras et al., 2018).
Future Directions
properties
IUPAC Name |
(4Z)-4-[(2-chloropyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-13-11(7-4-8-17-13)9-12-15(19)20-14(18-12)10-5-2-1-3-6-10/h1-9H/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSVFZSYEFYOTM-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(N=CC=C3)Cl)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(N=CC=C3)Cl)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



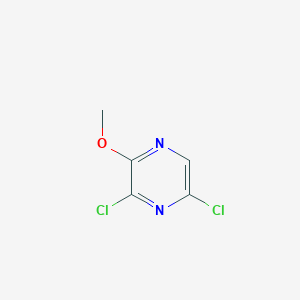
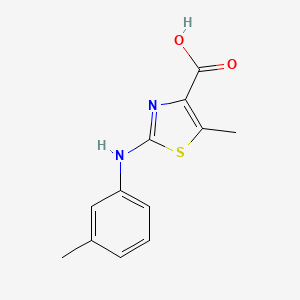
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)
![1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene](/img/structure/B1403872.png)
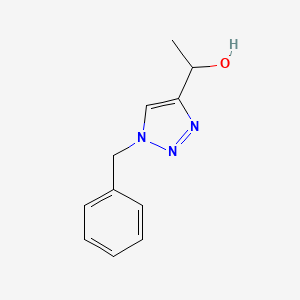
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

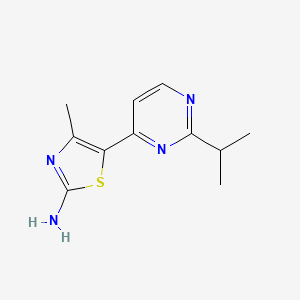
![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)



![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
